molecular formula C16H16N2OS B1275209 N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide CAS No. 823821-79-0

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide

Cat. No.: B1275209
CAS No.: 823821-79-0
M. Wt: 284.4 g/mol
InChI Key: NVYKUNYJZWAKRP-UHFFFAOYSA-N
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Description

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide is a complex organic compound that features a unique structure combining an indole ring with a thiophene ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the indole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and thiophene rings allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2-acetamido
  • N-2-thienylacetamide
  • N-(2-phenylethyl)acetamide

Uniqueness

N-(2-(2-(Thiophen-2-yl)-1H-indol-3-yl)ethyl)acetamide is unique due to its combination of an indole ring with a thiophene ring This structure provides it with distinct chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

N-[2-(2-thiophen-2-yl-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11(19)17-9-8-13-12-5-2-3-6-14(12)18-16(13)15-7-4-10-20-15/h2-7,10,18H,8-9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYKUNYJZWAKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(NC2=CC=CC=C21)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405822
Record name Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823821-79-0
Record name Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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